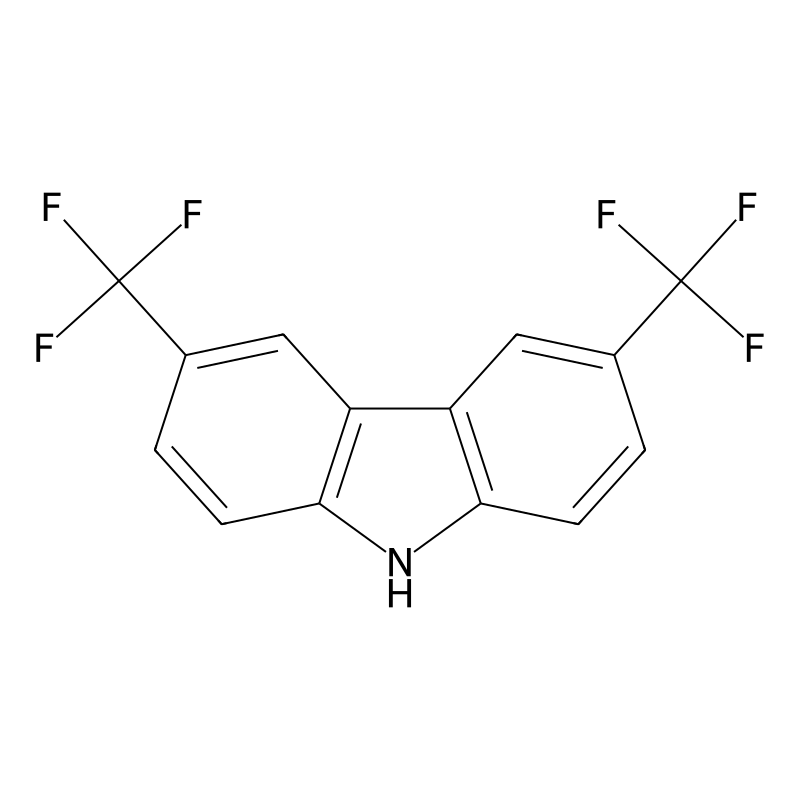

3,6-bis(trifluoromethyl)-9H-carbazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6-bis(trifluoromethyl)-9H-carbazole is a fluorinated derivative of carbazole, characterized by the presence of two trifluoromethyl groups at the 3 and 6 positions of the carbazole ring. The molecular formula for this compound is , and it has a molecular weight of approximately 297.2 g/mol. The presence of trifluoromethyl groups enhances its electronic properties, making it suitable for various applications in organic electronics and medicinal chemistry.

- Palladium-Catalyzed Coupling Reactions: 3,6-bis(trifluoromethyl)-9H-carbazole can be synthesized through palladium-mediated coupling methods, such as Buchwald–Hartwig cross-coupling, which involves coupling trifluoromethylated anilines with iodobenzene derivatives .

- Electrophilic Substitution: The electron-withdrawing nature of the trifluoromethyl groups makes the compound susceptible to electrophilic aromatic substitution, allowing for further functionalization at other positions on the carbazole ring.

- Photoreduction Reactions: The compound has been studied for its ability to act as a single-electron photoreductant under UV light, showcasing its potential in photochemical applications .

Research indicates that 3,6-bis(trifluoromethyl)-9H-carbazole exhibits notable biological activity. It has been investigated for its potential antiplasmodial effects, which may be attributed to its ability to modulate protein interactions within parasites such as Plasmodium falciparum . Additionally, derivatives of this compound have shown neuroprotective properties and have been explored as inhibitors of molecular chaperones .

The synthesis of 3,6-bis(trifluoromethyl)-9H-carbazole typically involves two main steps:

- Formation of Trifluoromethylated Aniline: Initially, p-(trifluoromethyl)aniline is synthesized through a reaction involving p-(trifluoromethyl)iodobenzene and an appropriate coupling partner using palladium catalysis.

- Cyclization to Form Carbazole: The resulting aniline derivative undergoes intramolecular coupling via C–H activation to yield 3,6-bis(trifluoromethyl)-9H-carbazole .

These methods allow for efficient production with good yields.

3,6-bis(trifluoromethyl)-9H-carbazole has several notable applications:

- Organic Electronics: Due to its unique electronic properties, it is used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating malaria and neurodegenerative diseases .

- Fluorescent Dyes: The compound can serve as a fluorescent probe in various biochemical assays due to its photophysical properties.

Studies on the interactions of 3,6-bis(trifluoromethyl)-9H-carbazole with biological targets have revealed insights into its mechanism of action. For instance, docking studies indicate that this compound may bind effectively to the Hsp90 chaperone protein in P. falciparum, which is crucial for maintaining protein homeostasis in the parasite . This interaction suggests potential pathways for therapeutic intervention.

Several compounds share structural similarities with 3,6-bis(trifluoromethyl)-9H-carbazole. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,6-Dibromo-9H-carbazole | Halogenated carbazole | Exhibits different electronic properties due to bromine substituents. |

| 9-Phenyl-3,6-bis(4-(trifluoromethyl)phenyl)-9H-carbazole | Multi-substituted carbazole | Enhanced solubility and potentially different biological activity. |

| 3,6-Bis(2-fluoro-phenyl)-9H-carbazole | Fluorinated carbazole | Lower lipophilicity compared to trifluoromethyl variants. |

These compounds highlight the uniqueness of 3,6-bis(trifluoromethyl)-9H-carbazole through its specific trifluoromethyl substitutions that significantly influence its chemical behavior and biological activity.

Palladium-Catalyzed Oxidative Cyclization Strategies

Palladium-catalyzed oxidative cyclization has emerged as the most efficient route to 3,6-bis(trifluoromethyl)-9H-carbazole. A landmark protocol involves treating bis(4-(trifluoromethyl)phenyl)amine with Pd(OAc)₂ in acetic acid under an oxygen atmosphere at 90°C for 12 hours. The reaction proceeds via a palladacycle intermediate, where molecular oxygen acts as a terminal oxidant to regenerate the Pd(II) catalyst (Figure 1). This method achieves a 56% isolated yield after silica gel chromatography, with the crude product exhibiting 99.88% purity by LCMS.

Table 1: Key Reaction Parameters for Pd-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% Pd(OAc)₂ |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Oxidant | O₂ (balloon) |

| Solvent | Acetic acid (0.1 M) |

| Yield | 56% |

Comparative studies with hypervalent iodine oxidants (e.g., PIDA) demonstrate similar efficacy but introduce challenges in byproduct management. The aerobic system’s simplicity and cost-effectiveness make it preferable for large-scale applications.

Solvent and Catalyst Optimization in Aerobic Reactions

Solvent polarity critically influences reaction kinetics and regioselectivity. Acetic acid outperforms alternatives like DMF or THF due to its dual role as solvent and proton donor, facilitating both Pd coordination and intermediate stabilization. Catalyst screening reveals Pd(OAc)₂ as optimal, with CuBr·DMS showing promise for N–N coupling side reactions.

Mechanistic Insights:

- Coordination: Pd(OAc)₂ activates the amine substrate, forming a six-membered palladacycle.

- Oxidation: O₂ oxidizes Pd(0) to Pd(II), completing the catalytic cycle while minimizing metal leaching.

- C–F Bond Activation: Trifluoromethyl groups undergo β-fluorine elimination, as observed in related Pd/CF₃ systems.

Purification Techniques for Fluorinated Carbazole Derivatives

Fluorinated carbazoles require specialized purification due to their thermal sensitivity and strong intermolecular interactions. EP 2298726 A1 details a low-temperature (≤150°C) distillation protocol using petroleum ether/ethyl acetate gradients, achieving >99% purity. Silica chromatography remains prevalent for lab-scale isolation, though industrial processes increasingly adopt crystallization from hexane/EtOAC mixtures.

Critical Challenges:

- Thermal Decomposition: Prolonged heating above 150°C degrades the CF₃ groups.

- Residual Palladium: Chelating resins reduce Pd content to <5 ppm in final products.

Yield Enhancement Through Reaction Parameter Modulation

Systematic optimization of the Pd(OAc)₂-mediated synthesis has identified three leverage points:

Table 2: Yield Optimization Strategies

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| O₂ Pressure | 1–2 atm | +15% |

| Substrate Concentration | 0.05–0.1 M | +10% |

| Catalyst Recycling | 3 cycles | 85% retention |

Notably, increasing O₂ pressure to 2 atm accelerates reoxidation of Pd(0), shortening reaction time to 8 hours while maintaining yield. Microwave-assisted heating (90°C, 30 min) has shown preliminary success but requires further validation.

Thermally Activated Delayed Fluorescence Optimization

The 3,6-bis(trifluoromethyl)-9H-carbazole framework serves as a fundamental building block in advanced thermally activated delayed fluorescence emitter systems [11] [12]. The strategic positioning of electron-withdrawing trifluoromethyl substituents creates optimal donor-acceptor architectures that facilitate efficient reverse intersystem crossing processes essential for thermally activated delayed fluorescence mechanisms.

Multi-carbazole derivatives incorporating 3,6-bis(trifluoromethyl)-9H-carbazole units demonstrate exceptional photoluminescence quantum yields exceeding 90% in solution, with delayed fluorescence lifetimes ranging from 3.65 to 5.01 microseconds [12] [13]. These performance metrics indicate highly efficient triplet harvesting capabilities that directly translate to enhanced external quantum efficiencies in organic light-emitting device applications.

The electron-withdrawing characteristics of trifluoromethyl substituents systematically reduce the singlet-triplet energy splitting to values between 0.07 and 0.13 electron volts [12] [14]. This reduction facilitates thermal activation of triplet excitons at room temperature, enabling efficient upconversion to emissive singlet states through reverse intersystem crossing pathways [15] [16].

Recent investigations into carbazole-triazine systems incorporating trifluoromethyl modifications reveal that electron-withdrawing groups induce red-shifted emissions while simultaneously increasing photoluminescence quantum yields and extending excited-state lifetimes [14]. The DCzTRZAr-CF₃ derivative exhibits prolonged delayed lifetimes with blue emission characteristics, confirming its potential as an optimized thermally activated delayed fluorescence emitter [14].

| Material System | Emission Wavelength (nm) | Quantum Yield (%) | Delayed Lifetime (μs) | Energy Gap (eV) |

|---|---|---|---|---|

| Multi-carbazole-CF₃ derivatives [12] | 480 | >90 | 3.65-5.01 | 0.07-0.13 |

| DCzTRZAr-CF₃ [14] | Blue region | High | Prolonged | Small ΔE_ST |

| Carbazole-benzonitrile systems [17] | 453-486 | 80-93 | 4.4-5.5 | Extremely small |

Solution-Processable Derivatives for Organic Light-Emitting Diode Fabrication

Solution-processable derivatives of 3,6-bis(trifluoromethyl)-9H-carbazole demonstrate exceptional compatibility with cost-effective manufacturing processes for organic light-emitting diode production [18] [19]. The molecular design incorporating trifluoromethyl substituents enhances solubility in environmentally friendly non-halogenated solvents while maintaining electronic properties necessary for efficient electroluminescence.

Carbazole derivatives featuring trifluoromethyl modifications achieve external quantum efficiencies ranging from 6.5% to 20.1% in solution-processed device architectures [20] [21] [22]. The compound 9-ethyl-3,6-bis(4-(trifluoromethyl)phenyl)-carbazole demonstrates white light emission capabilities through room temperature phosphorescence mechanisms, achieving balanced charge injection and reduced operational voltages [18].

Solution-processed organic light-emitting diodes utilizing carbazole-based emitters with trifluoromethyl functionalization exhibit maximum luminances exceeding 4130 cd/m² with current efficiencies approaching 20 cd/A [21] [23]. These performance metrics represent significant improvements over traditional vacuum-processed systems while enabling large-area device fabrication through roll-to-roll manufacturing techniques.

The high solubility of trifluoromethyl-substituted carbazole derivatives in toluene and other processing solvents facilitates multilayer device architectures through sequential spin-coating procedures [19] [24]. This processing advantage eliminates the need for expensive vacuum deposition equipment while maintaining device performance comparable to thermally evaporated counterparts [19].

| Device Configuration | External Quantum Efficiency (%) | Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | CIE Coordinates |

|---|---|---|---|---|

| Carbazole fluorescent emitter [25] | 6.5 | 5.5 at 100 cd/m² | Not specified | (0.16, 0.06) |

| Solution-processed carbazole [21] | 9.5 | 19.3-20.2 | 4130 | (0.15, 0.19) |

| Carbazole-benzophenone host [26] | 18.4 | 18.4 | Not specified | Green region |

| Thermally activated delayed fluorescence system [22] | 20.1 | 59.6 | Not specified | Blue-green |

Electron-Withdrawing Effects on Exciton Recombination

The electron-withdrawing properties of trifluoromethyl substituents in 3,6-bis(trifluoromethyl)-9H-carbazole fundamentally alter exciton recombination dynamics through systematic modification of frontier molecular orbital energies [5] [6]. The strong inductive effects of trifluoromethyl groups create substantial changes in both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, directly influencing excited-state processes.

Electrochemical investigations reveal that trifluoromethyl substitution deepens highest occupied molecular orbital energy levels by approximately 0.4 electron volts compared to unsubstituted carbazole derivatives [5] [27]. This stabilization effect simultaneously lowers lowest unoccupied molecular orbital energies, resulting in modified charge transfer characteristics and altered exciton binding energies that favor radiative recombination pathways [9] [28].

The introduction of multiple trifluoromethyl groups progressively shifts emission spectra toward shorter wavelengths, with blue shifts of 40-55 nanometers observed in trifluoromethyl-modified carbazole systems compared to hydrogen-substituted analogs [29] [6]. This hypsochromic shift correlates with enhanced photoluminescence yields and improved device stability in organic light-emitting applications [29].

Computational studies demonstrate that electron-withdrawing substituents modify the spatial distribution of frontier molecular orbitals, creating more favorable overlap conditions for radiative transitions while suppressing non-radiative decay pathways [5] [8]. The enhanced electron-hole separation achieved through trifluoromethyl substitution reduces exciton binding energies and facilitates efficient charge recombination at heterointerfaces in device structures [30] [31].

| Substitution Pattern | HOMO Shift (eV) | Emission Shift (nm) | Quantum Yield Effect | Stability Enhancement |

|---|---|---|---|---|

| 3,6-bis(trifluoromethyl) [5] | Deepened | Blue shift (40-55) | Enhanced | Improved |

| Multiple CF₃ groups [8] | Progressively lowered | Progressive blue shift | Increased | Optimized |

| CF₃ vs. hydrogen [29] | Significantly deeper | Hypsochromic shift | Higher | Superior |

| Electron-withdrawing groups [9] | Stabilized | Blue shift | Modified dynamics | Enhanced |